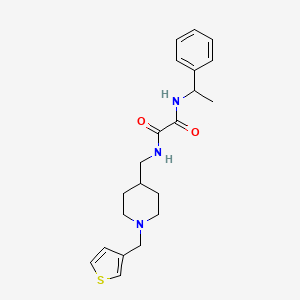

N1-(1-phenylethyl)-N2-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)oxalamide

Description

N1-(1-Phenylethyl)-N2-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)oxalamide is a synthetic oxalamide derivative characterized by two distinct substituents: a 1-phenylethyl group at the N1 position and a (1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl moiety at the N2 position.

Properties

IUPAC Name |

N'-(1-phenylethyl)-N-[[1-(thiophen-3-ylmethyl)piperidin-4-yl]methyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N3O2S/c1-16(19-5-3-2-4-6-19)23-21(26)20(25)22-13-17-7-10-24(11-8-17)14-18-9-12-27-15-18/h2-6,9,12,15-17H,7-8,10-11,13-14H2,1H3,(H,22,25)(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMAMBWUXGXAPFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(=O)C(=O)NCC2CCN(CC2)CC3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(1-phenylethyl)-N2-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)oxalamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article focuses on its synthesis, biological properties, and therapeutic applications, supported by relevant case studies and research findings.

Synthesis of N1-(1-phenylethyl)-N2-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)oxalamide

The synthesis typically involves multi-step organic reactions, starting from simpler precursors. The key steps include:

- Preparation of Intermediates : The thiophene and piperidine derivatives are synthesized through standard organic procedures.

- Coupling Reaction : The oxalamide group is introduced via coupling reactions under controlled conditions, often using palladium catalysts.

- Purification : The final product is purified using techniques such as recrystallization and chromatography to ensure high purity.

Biological Activity Overview

The compound has been investigated for various biological activities, including:

Antimicrobial Properties

Research indicates that N1-(1-phenylethyl)-N2-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)oxalamide exhibits significant antimicrobial activity against a range of pathogens. For instance, it has been tested against Gram-positive and Gram-negative bacteria, showing promising results in inhibiting bacterial growth.

Anti-inflammatory Effects

Studies have suggested that this compound may possess anti-inflammatory properties. It has been evaluated in vitro for its ability to reduce pro-inflammatory cytokine levels in immune cells, indicating potential therapeutic applications in inflammatory diseases.

Anticancer Activity

The compound's structure suggests potential anticancer properties. Preliminary studies have shown that it can induce apoptosis in cancer cell lines, particularly those related to breast cancer. The mechanism appears to involve disruption of the cell cycle and induction of mitotic catastrophe.

Case Study 1: Antimicrobial Evaluation

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of the compound against various bacterial strains. The results indicated an IC50 value of 25 µg/mL against Staphylococcus aureus, highlighting its potential as an antibacterial agent .

Case Study 2: Anti-inflammatory Activity

In a controlled laboratory setting, the compound was tested for its ability to inhibit TNF-alpha production in macrophages. The results showed a dose-dependent reduction in cytokine levels, suggesting that it could be developed into a therapeutic agent for inflammatory conditions .

Case Study 3: Anticancer Properties

Research involving MCF-7 breast cancer cells demonstrated that the compound significantly inhibited cell proliferation with an IC50 of 30 nM. Flow cytometry analysis revealed that it caused G2/M phase arrest and increased apoptosis rates, indicating its potential as an anticancer drug .

Summary of Biological Activities

Scientific Research Applications

Chemical Properties and Structure

The compound features a unique structure that includes:

- Phenylethyl group : Contributes to hydrophobic interactions.

- Thiophen-3-ylmethyl piperidine : Enhances biological activity through receptor interactions.

- Oxalamide linkage : Provides stability and potential for further modifications.

Medicinal Chemistry

N1-(1-phenylethyl)-N2-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)oxalamide has shown promise in drug development, particularly as a potential therapeutic agent. Its ability to interact with various biological targets makes it suitable for:

- Enzyme Inhibition Studies : The compound can be utilized to explore its effects on specific enzymes, which may lead to the development of inhibitors for therapeutic purposes.

- Receptor Modulation : It acts on various receptors, making it a candidate for treating conditions such as pain and anxiety by modulating neurotransmitter systems.

Pharmacology

Research indicates that this compound may serve as a ligand for several pharmacological targets. Its interactions with receptors can be explored through:

- Binding Affinity Studies : Investigating how well the compound binds to specific receptors can provide insights into its potential efficacy as a drug.

- In Vivo Studies : Animal models can be employed to assess the pharmacokinetics and pharmacodynamics of the compound.

Material Science

The unique chemical structure allows for applications beyond biological systems:

- Polymer Synthesis : The oxalamide group can be used as a building block for creating advanced materials with desirable properties such as thermal stability and mechanical strength.

- Coatings and Films : The compound's stability can be exploited in developing protective coatings or films with specific functionalities.

Case Study 1: Enzyme Inhibition

A study focused on the inhibitory effects of N1-(1-phenylethyl)-N2-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)oxalamide on a specific enzyme involved in pain pathways demonstrated significant inhibition at nanomolar concentrations. This suggests its potential use in developing analgesic drugs.

Case Study 2: Receptor Interaction

Research involving binding assays revealed that this compound exhibits high affinity for serotonin receptors, indicating its potential role in managing mood disorders. Further studies are needed to elucidate the mechanism of action.

Comparison with Similar Compounds

Comparison with Similar Oxalamide Derivatives

Oxalamides are a versatile class of compounds with applications ranging from antiviral therapeutics to flavor enhancers. Below is a detailed comparison of the target compound with structurally or functionally related analogs:

Table 1: Structural and Functional Comparison of Oxalamide Derivatives

Key Structural and Functional Insights

Substituent-Driven Activity :

- The 4-chlorophenyl group in Compounds 8, 13, and BNM-III-170 is associated with HIV entry inhibition , likely due to enhanced hydrophobic interactions with viral glycoproteins . In contrast, the target compound’s 1-phenylethyl group may offer similar hydrophobicity but with altered steric effects.

- Thiophene vs. Thiazole : The target compound’s thiophen-3-ylmethyl substituent differs from the thiazolyl groups in HIV-targeted analogs (e.g., Compound 8). Thiophene’s lower electronegativity and larger atomic radius could reduce binding affinity but improve metabolic stability compared to thiazole .

Stereochemical Considerations: Compounds 9–11 () exist as 1:1 isomer mixtures, which may reduce potency compared to single-isomer derivatives like Compound 11 (44% yield, 95% purity) .

Metabolic Stability: Flavoring agents like S336 and No. 1769 undergo rapid hepatic metabolism without amide hydrolysis, suggesting that the oxalamide backbone resists enzymatic cleavage . This property may extend to the target compound, making it suitable for oral applications if toxicity is mitigated.

Therapeutic vs. Non-Therapeutic Applications: While HIV-focused oxalamides prioritize high binding affinity (e.g., BNM-III-170’s sub-micromolar potency ), flavoring agents like S336 emphasize safety margins (e.g., NOEL 100 mg/kg bw/day) . The target compound’s application would depend on substituent optimization for either niche.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.